molecular formula C11H15Cl2NO3S B603153 [(2,4-Dichloro-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine CAS No. 1206140-33-1

[(2,4-Dichloro-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine

Cat. No.: B603153
CAS No.: 1206140-33-1
M. Wt: 312.2g/mol
InChI Key: COEMFLMMHAIUMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2,4-Dichloro-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two chlorine atoms, a hydroxybutyl group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-Dichloro-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine typically involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with 1-hydroxybutan-2-amine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(2,4-Dichloro-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 2,4-dichloro-N-(1-oxobutan-2-yl)-3-methylbenzene-1-sulfonamide.

    Reduction: Formation of 2,4-dichloro-N-(1-hydroxybutan-2-yl)-3-methylbenzene-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2,4-Dichloro-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2,4-Dichloro-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the hydroxybutyl group can enhance the compound’s solubility and bioavailability. The chlorine atoms may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(1-hydroxyethyl)-3-methylbenzene-1-sulfonamide
  • 2,4-dichloro-N-(1-hydroxypropyl)-3-methylbenzene-1-sulfonamide
  • 2,4-dichloro-N-(1-hydroxybutyl)-3-methylbenzene-1-sulfonamide

Uniqueness

[(2,4-Dichloro-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1206140-33-1

Molecular Formula

C11H15Cl2NO3S

Molecular Weight

312.2g/mol

IUPAC Name

2,4-dichloro-N-(1-hydroxybutan-2-yl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C11H15Cl2NO3S/c1-3-8(6-15)14-18(16,17)10-5-4-9(12)7(2)11(10)13/h4-5,8,14-15H,3,6H2,1-2H3

InChI Key

COEMFLMMHAIUMK-UHFFFAOYSA-N

SMILES

CCC(CO)NS(=O)(=O)C1=C(C(=C(C=C1)Cl)C)Cl

Origin of Product

United States

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